![molecular formula C16H10BrCl2NO4S B2443972 5,7-Dichloroquinolin-8-yl 5-bromo-2-methoxybenzene-1-sulfonate CAS No. 325811-69-6](/img/structure/B2443972.png)
5,7-Dichloroquinolin-8-yl 5-bromo-2-methoxybenzene-1-sulfonate
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Description
5,7-Dichloroquinolin-8-yl 5-bromo-2-methoxybenzene-1-sulfonate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Chemoselective Synthesis and Antimicrobial Evaluation
5,7-Dichloroquinolin-8-yl 5-bromo-2-methoxybenzene-1-sulfonate and its derivatives have been synthesized through a multi-step process, demonstrating chemoselectivity during the transformation. These compounds, particularly 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate and 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate, have exhibited potent antibacterial and antifungal activities, showing promise in antimicrobial applications (Krishna, 2018).
Synthesis and Antimicrobial Activities of Sulfonohydrazide-Substituted Derivatives
Sulfonohydrazide-substituted 8-hydroxyquinoline derivatives have been synthesized and evaluated for antimicrobial activities. A novel bi-dentate ligand and its metal(II) oxinates were created, showing a significant increase in antimicrobial and antifungal activities compared to parent compounds (Dixit et al., 2010).
Applications in Crystal Structure Analysis
The synthesis of various derivatives has led to the formation of compounds with interesting crystal structures. Studies have shown that these structures can be characterized by intricate hydrogen bonding, π–π stacking interactions, and fluorescence properties, indicating potential applications in crystallography and material sciences (Celik et al., 2015), (Le et al., 2020).
Catalytic Applications
Compounds derived from 5,7-Dichloroquinolin-8-yl 5-bromo-2-methoxybenzene-1-sulfonate have been used as catalysts in chemical reactions. For instance, [Pd(HQS)2] (HQS = 8-hydroxyquinoline-5-sulfonic acid) efficiently catalyzes Suzuki–Miyaura reactions, demonstrating the potential use of these compounds in organic synthesis and pharmaceutical manufacturing (Conelly-Espinosa & Morales‐Morales, 2010).
properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 5-bromo-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrCl2NO4S/c1-23-13-5-4-9(17)7-14(13)25(21,22)24-16-12(19)8-11(18)10-3-2-6-20-15(10)16/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMZHSQHEUMZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrCl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5,7-Dichloroquinolin-8-yl) 5-bromo-2-methoxybenzenesulfonate |
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